molecular formula C9H11N3O3 B12823559 5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol

5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol

Cat. No.: B12823559
M. Wt: 209.20 g/mol
InChI Key: UOTHTBDYHCESDL-UHFFFAOYSA-N
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Description

5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol is a compound that features both an imidazole ring and a benzene ring with three hydroxyl groups The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzene ring is a six-membered aromatic ring with hydroxyl groups at positions 1, 2, and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol typically involves the formation of the imidazole ring followed by its attachment to the benzene ring. One common method involves the reaction of glyoxal and ammonia to form the imidazole ring, which is then coupled with a benzene derivative containing hydroxyl groups. The reaction conditions often include the use of solvents such as water or polar organic solvents, and the reactions are typically carried out at elevated temperatures to ensure complete formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the benzene ring can be oxidized to form quinones.

    Reduction: The imidazole ring can be reduced to form dihydroimidazole derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents like methyl iodide (CH3I) are employed.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Halogenated or alkylated benzene derivatives.

Scientific Research Applications

5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. The hydroxyl groups on the benzene ring can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Histidine: An amino acid containing an imidazole ring.

    Catechol: A benzene derivative with two hydroxyl groups.

Uniqueness

5-((4,5-Dihydro-1H-imidazol-2-yl)amino)benzene-1,2,3-triol is unique due to the combination of an imidazole ring and a benzene ring with three hydroxyl groups. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

5-(4,5-dihydro-1H-imidazol-2-ylamino)benzene-1,2,3-triol

InChI

InChI=1S/C9H11N3O3/c13-6-3-5(4-7(14)8(6)15)12-9-10-1-2-11-9/h3-4,13-15H,1-2H2,(H2,10,11,12)

InChI Key

UOTHTBDYHCESDL-UHFFFAOYSA-N

Canonical SMILES

C1CN=C(N1)NC2=CC(=C(C(=C2)O)O)O

Origin of Product

United States

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